7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a pre-existing quinoline scaffold. This can be achieved through the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NFSI or Selectfluor in acetonitrile (MeCN) at elevated temperatures.
Major Products Formed:
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Various substituted quinolines
Scientific Research Applications
7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
Comparison: Compared to its analogs, 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the presence of two fluorine atoms at the 7 and 8 positions. This dual fluorination enhances its biological activity and stability, making it a more potent and durable compound for various applications .
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
7,8-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h4-6,13H,2-3H2,1H3 |
InChI Key |
QTAVEEDUGSCLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C(=C(C=C2)F)F |
Origin of Product |
United States |
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